(4-Bromothiophen-3-yl)methanol
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Overview
Description
(4-Bromothiophen-3-yl)methanol is an organic compound with the molecular formula C5H5BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the fourth position and a hydroxymethyl group at the third position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromothiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of a hydroxymethyl group. The synthesis typically starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a formylation reaction to introduce a formyl group at the third position, yielding 4-bromo-3-thiophenecarbaldehyde. Finally, the aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Bromothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4-Bromo-3-thiophenecarboxylic acid.
Reduction: 3-Thiophenemethanol.
Substitution: 4-Methoxythiophen-3-yl)methanol.
Scientific Research Applications
(4-Bromothiophen-3-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the synthesis of bioactive molecules for studying their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-3-yl)methanol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
3-Thiophenemethanol: Lacks the bromine atom at the fourth position, making it less reactive in certain substitution reactions.
4-Bromo-2-thiophenemethanol: The position of the hydroxymethyl group is different, leading to variations in reactivity and applications.
4-Methoxythiophen-3-yl)methanol: Contains a methoxy group instead of a bromine atom, affecting its electronic properties and reactivity.
Uniqueness: (4-Bromothiophen-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the thiophene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
(4-bromothiophen-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKBPMYJCDNVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355990 |
Source
|
Record name | (4-bromothiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70260-05-8 |
Source
|
Record name | (4-bromothiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromothiophen-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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